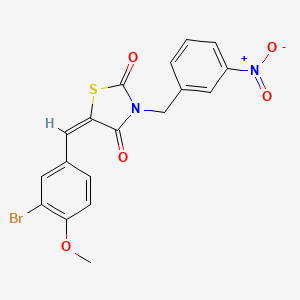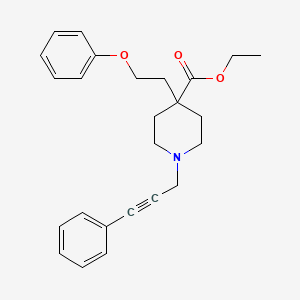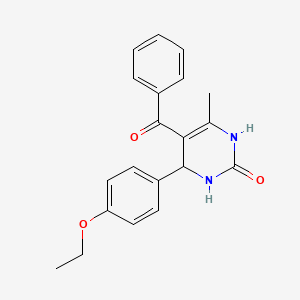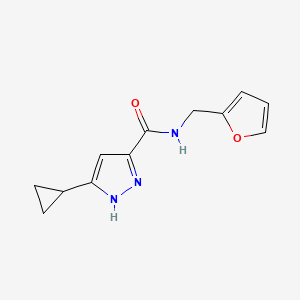![molecular formula C19H31NO B5083534 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine, also known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research. DMHP is a potent and selective agonist of the cannabinoid receptor CB2, which is predominantly expressed in immune cells.
Mecanismo De Acción
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine is a potent and selective agonist of the cannabinoid receptor CB2. Upon binding to CB2, this compound activates a signaling cascade that leads to the modulation of various cellular processes. CB2 is predominantly expressed in immune cells and is involved in the regulation of immune function. This compound can modulate the immune response by regulating the production of cytokines and chemokines. This compound can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can modulate the immune response by regulating the production of cytokines and chemokines. This compound can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties. This compound can also protect against neurodegeneration and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which allows for specific modulation of immune function. This compound can also be synthesized in large quantities with high purity, which is important for reproducibility in experiments. However, this compound also has limitations for lab experiments. It can be difficult to work with due to its high potency, which requires careful handling and dosing. Additionally, this compound has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine. One area of interest is the potential use of this compound in cancer therapy. This compound has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. Another area of interest is the potential use of this compound in the treatment of autoimmune diseases. This compound can modulate the immune response and has been studied for its potential use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to elucidate the long-term effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 1-bromo-5-chloropentane to yield 1-[5-(2,6-dimethylphenoxy)pentyl]phenol. This intermediate is then converted to this compound through a cyclization reaction with methylpiperidine in the presence of a base. The purity and yield of this compound can be improved through further purification steps such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. This compound can also modulate the immune response and has been investigated as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-10-13-20(14-11-16)12-5-4-6-15-21-19-17(2)8-7-9-18(19)3/h7-9,16H,4-6,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBXBLXXZMFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083452.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)


![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)

